3-Bromophthalic anhydride
Overview
Description
Synthesis Analysis
3-Bromophthalic anhydride can be synthesized through the gas-phase oxidation of 3-bromo-ortho-xylene with air over a V–Ti–P catalyst. However, this method yields a relatively low conversion rate of 45% (Glukhovskii & Effenberger, 1995). Another approach involves the bromination of phthalic anhydride followed by various steps such as dehydration, amination, and nitrating to modify the phthalic anhydride structure, which is a precursor to 4-bromophthalic anhydride but can be adapted for the 3-bromo variant (Lin Mei-jin, 2005).
Molecular Structure Analysis
The molecular structure of 3-bromophthalic anhydride derivatives, such as 3-(p-bromophenyl)phthalide, reveals that the bromine substitution significantly affects the conformation and electronic distribution of the molecule. The presence of bromine induces a distinct inclination between the phenyl ring and the core phthalic structure, leading to unique reactivity patterns (Kalyani & Vijayan, 1969).
Chemical Reactions and Properties
3-Bromophthalic anhydride participates in various chemical reactions, leveraging its bromine functionality for further chemical modifications. It can undergo esterification, facilitated by mixed anhydride activation through intramolecular cyclization, yielding carboxylic esters with good efficiency (Horimoto et al., 1979). Additionally, it can be involved in cycloadditions and multicomponent reactions as both an acylating agent and a C-nucleophile, allowing for the efficient synthesis of heterocyclic and carbocyclic molecules (González-López & Shaw, 2009).
Scientific Research Applications
Synthesis and Material Applications
3-Bromophthalic anhydride has been studied primarily for its applications in synthesis and materials science. It's involved in the preparation of various compounds and has applications in polymer and materials chemistry.
Preparation of Dianhydride Monomers : 3-Bromophthalic anhydride has been used in the preparation of dianhydride monomers. These monomers find applications in the specialty polyimide sector. Dianhydride monomers like bisphthalic dianhydride, oxy-bisphthalic dianhydride, and several bisphenol dianhydrides are synthesized from 3-bromophthalic anhydride. This synthesis is crucial for producing high-performance polyimide materials (Glukhovskii & Effenberger, 1995).
Esterification Processes : The compound has been used in the synthesis of di-iso-octyl 4-bromophthalate. This process involves bromination and esterification, indicating the compound's role in producing various esters, which are significant in different industrial applications (Wang Zhi-fang, 2009).
Impurity Analysis in Products : 3-Bromophthalic anhydride's impurities in products have been analyzed using High-Performance Liquid Chromatography. This indicates its importance in quality control and purity assessment in chemical manufacturing (Ling Zong-shi, 2007).
Fire Retardant Epoxy Resins : In the field of polymer chemistry, studies have been conducted on anhydride-cured epoxy resins, where brominated compounds like 3-bromophthalic anhydride play a role in enhancing fire retardancy. This is particularly relevant for electronic systems and semiconductor encapsulation materials (Luda, Balabanovich, & Zanetti, 2010).
Chemical and Physical Property Research
Research on 3-Bromophthalic anhydride also encompasses its chemical and physical properties, contributing to a better understanding of its behavior in various reactions and applications.
Microwave-Assisted Synthesis : The synthesis of 3-Aminophthalic anhydride, a related compound, through microwave-assisted processes has been explored. This research contributes to the understanding of efficient synthetic methods for compounds related to 3-Bromophthalic anhydride (Theis & Ritter, 2012).
Cyclic Anhydrides in Cycloadditions : The reactions of cyclic anhydrides, including those related to 3-Bromophthalic anhydride, have been studied for their application in stereoselective annulation reactions. This research highlights the reactivity of anhydrides in forming heterocyclic and carbocyclic molecules (González-López & Shaw, 2009).
Lewis Acid-Induced Reactions : The Lewis acid-induced reactions of homophthalic anhydride, a structurally similar compound to 3-Bromophthalic anhydride, have been studied, offering insights into the chemical reactivity and potential applications of bromophthalic anhydrides (Niefang Yu et al., 1998).
Safety And Hazards
properties
IUPAC Name |
4-bromo-2-benzofuran-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBFKBMMIDHCFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201002366 | |
Record name | 4-Bromo-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromophthalic anhydride | |
CAS RN |
82-73-5 | |
Record name | 3-Bromophthalic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-73-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromophthalic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082735 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Bromophthalic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508895 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Bromo-2-benzofuran-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201002366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromophthalic Anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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